Ethyl N-(6-methylpyridin-2-yl)carbamate

Description

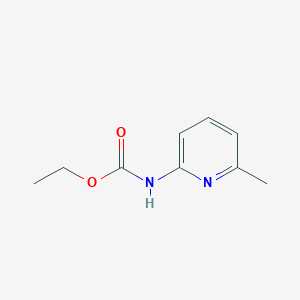

Ethyl N-(6-methylpyridin-2-yl)carbamate is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2 g/mol . . This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and an ethyl carbamate group at the nitrogen atom.

Properties

IUPAC Name |

ethyl N-(6-methylpyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-13-9(12)11-8-6-4-5-7(2)10-8/h4-6H,3H2,1-2H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLLPVCVBOXDTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC(=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl N-(6-methylpyridin-2-yl)carbamate typically involves the reaction of 6-methyl-2-aminopyridine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Ethyl N-(6-methylpyridin-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl N-(6-methylpyridin-2-yl)carbamate has garnered attention as a potential lead compound for drug development due to its biological activities:

- Enzyme Inhibition : It has shown promise as an inhibitor of various enzymes, including:

- Fatty Acid Amide Hydrolase (FAAH) : This enzyme is involved in the metabolism of endocannabinoids. Inhibition of FAAH can enhance endocannabinoid signaling, which may have therapeutic implications for pain management and neuroprotection .

- Acetylcholinesterase : The compound may inhibit this enzyme, which is crucial for neurotransmitter regulation in neurodegenerative diseases .

Anticancer Activity

Research indicates that this compound may possess anticancer properties:

- Mechanisms of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. Studies suggest that similar carbamates can influence gene expression related to apoptosis .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored:

- Cytokine Modulation : this compound may reduce pro-inflammatory cytokine production, indicating its potential utility in treating inflammation-related conditions .

The biological activity of this compound is attributed to its interactions with specific molecular targets:

- Binding Mechanism : The compound can bind to active or allosteric sites on enzymes or receptors, influencing their activity and subsequently affecting various biochemical pathways .

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

- Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits serine hydrolases, contributing to its potential as a therapeutic agent .

- Anticancer Research : Investigations into related compounds have shown that they can induce apoptosis in cancer cells through modulation of critical signaling pathways .

- Inflammation Modulation : Studies indicate that this compound can significantly alter cytokine profiles, suggesting its role in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of ethyl N-(6-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Ethyl N-(6-methylpyridin-2-yl)carbamate can be compared with other similar compounds, such as:

Ethyl N-(5-methylpyridin-2-yl)carbamate: Similar structure but with the methyl group at the 5-position.

Ethyl N-(4-methylpyridin-2-yl)carbamate: Similar structure but with the methyl group at the 4-position.

Ethyl N-(3-methylpyridin-2-yl)carbamate: Similar structure but with the methyl group at the 3-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

Ethyl N-(6-methylpyridin-2-yl)carbamate is a compound of significant interest in medicinal chemistry and biological research. Its structural characteristics, particularly the presence of a pyridine ring and carbamate functional group, suggest potential biological activities, including enzyme inhibition and modulation of receptor functions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C10H12N2O2, featuring a 6-methyl substitution on the pyridine ring. This structural configuration is crucial for its biological interactions.

This compound exhibits its biological activity primarily through:

- Enzyme Inhibition : The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition. This mechanism has been observed in various studies where the compound interacts with serine hydrolases and other enzyme classes.

- Receptor Modulation : The compound may bind to specific receptors, modulating their activity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity .

1. Enzyme Inhibition

This compound has shown potential as an inhibitor of several enzymes involved in metabolic pathways:

- Fatty Acid Amide Hydrolase (FAAH) : Studies indicate that derivatives of pyridine-based compounds can inhibit FAAH, suggesting similar potential for this compound .

- Acetylcholinesterase : The compound's ability to inhibit acetylcholinesterase may contribute to neuroprotective effects, which are beneficial in treating neurodegenerative diseases.

2. Anticancer Activity

Research has explored the anticancer properties of compounds related to this compound:

- Mechanisms : The compound may induce apoptosis in cancer cells by modulating signaling pathways linked to cell survival and proliferation. For instance, studies have shown that similar carbamates can affect the expression of genes involved in apoptosis .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated:

- Cytokine Modulation : It may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation-related conditions .

Research Findings and Case Studies

Applications

The biological activities of this compound lend themselves to various applications:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting metabolic disorders and cancer.

- Biochemical Research : Used as a tool for studying enzyme functions and interactions within cellular pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.